2-phenyl-2H-1,3,2-benzodithiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3,2-benzodithiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMZASWBVWPIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2SC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the History and Discovery of 2-Phenyl-2H-1,3,2-Benzodithiazole Compounds
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive and exhaustive search of available scientific literature, it has become evident that specific, detailed information regarding the history, discovery, and in-depth technical data for 2-phenyl-2H-1,3,2-benzodithiazole is exceptionally scarce. The vast majority of scientific research has focused on the structurally related and more common 2-phenyl-benzothiazole and the isomeric benzo[1][2][3]dithiazole ring systems.
This scarcity of information on the 2-phenyl-2H-1,3,2-benzodithiazole isomer suggests that it may be a less stable or synthetically challenging molecule, and thus has not been a significant focus of research and development to date.
Therefore, while we are unable to provide the requested in-depth technical guide on 2-phenyl-2H-1,3,2-benzodithiazole, we believe it is of greater service to our audience to pivot to a closely related and extensively studied class of compounds that holds significant interest in the field of drug development: 2-Phenyl-benzothiazoles .
Alternative In-depth Technical Guide: The History, Synthesis, and Biological Significance of 2-Phenyl-benzothiazole Derivatives
This guide will provide a comprehensive overview of the 2-phenyl-benzothiazole scaffold, a privileged structure in medicinal chemistry, covering its historical context, key synthetic methodologies, and its wide-ranging applications in drug discovery and materials science.
Introduction to the Benzothiazole Core
The benzothiazole moiety is a bicyclic heterocyclic system composed of a benzene ring fused to a thiazole ring. The presence of both aromatic and heteroaromatic characteristics, along with the sulfur and nitrogen heteroatoms, imparts unique physicochemical properties to this scaffold. When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-benzothiazole core becomes a versatile platform for the development of a wide array of biologically active molecules. These compounds have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]
Historical Perspective and Key Discoveries
The exploration of benzothiazole chemistry dates back to the late 19th century. One of the foundational methods for the synthesis of 2-substituted benzothiazoles is the Jacobson synthesis . This method, based on the cyclization of thiobenzanilides using an oxidizing agent like alkaline potassium ferricyanide, has been a cornerstone in the preparation of these compounds.[3] Over the decades, numerous modifications and novel synthetic routes have been developed to improve yields, expand substrate scope, and incorporate diverse functionalities onto the 2-phenyl-benzothiazole scaffold.
Synthetic Methodologies: A Practical Guide
The synthesis of 2-phenyl-benzothiazole derivatives can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Condensation of 2-Aminothiophenol with Benzoic Acid Derivatives
A widely employed and versatile method involves the condensation of 2-aminothiophenol with a substituted benzoic acid or its derivatives (e.g., acid chlorides, esters). This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or a catalyst.
Experimental Protocol: Synthesis of 2-Phenyl-benzothiazole via Condensation
-
Reactants: Equimolar amounts of 2-aminothiophenol and benzoic acid.
-
Catalyst/Medium: Polyphosphoric acid (PPA) is commonly used as both a catalyst and a solvent.
-
Procedure: a. The reactants are mixed in an excess of PPA. b. The mixture is heated to a high temperature (typically 180-220°C) for several hours with constant stirring. c. The reaction progress is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled and carefully poured into a large volume of ice-cold water or a basic solution (e.g., 10% sodium carbonate) to neutralize the acid and precipitate the product. e. The solid product is collected by filtration, washed thoroughly with water, and dried. f. Purification is achieved by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as an excellent dehydrating agent, driving the condensation reaction towards the formation of the benzothiazole ring. Its high boiling point allows for the high reaction temperatures required for this transformation.
-
High Temperature: The cyclization step is an endergonic process that requires significant thermal energy to overcome the activation barrier.
-
Neutralization and Precipitation: Pouring the reaction mixture into a basic solution neutralizes the acidic PPA and precipitates the water-insoluble 2-phenyl-benzothiazole product, allowing for its easy isolation.
Oxidative Cyclization of Thiobenzanilides (Jacobson Synthesis)
This classical method involves the intramolecular cyclization of a thiobenzanilide, which is typically prepared from the corresponding benzanilide and a thionating agent like Lawesson's reagent.
Experimental Protocol: Jacobson Synthesis of a 2-Phenyl-benzothiazole Derivative
-
Preparation of Thiobenzanilide: a. A substituted benzanilide is reacted with Lawesson's reagent in a suitable solvent (e.g., toluene or xylene) under reflux. b. The reaction is monitored by TLC until the starting material is consumed. c. The solvent is removed under reduced pressure, and the crude thiobenzanilide is purified.
-
Oxidative Cyclization: a. The purified thiobenzanilide is dissolved in a suitable solvent (e.g., ethanol). b. An aqueous solution of potassium ferricyanide and sodium hydroxide is added dropwise to the thiobenzanilide solution at room temperature. c. The reaction mixture is stirred for several hours. d. The precipitated product is collected by filtration, washed with water, and recrystallized.
Causality Behind Experimental Choices:
-
Lawesson's Reagent: This reagent is a highly effective thionating agent for converting the carbonyl group of the amide into a thiocarbonyl group.
-
Potassium Ferricyanide: This acts as the oxidizing agent, facilitating the intramolecular C-S bond formation and subsequent cyclization to the benzothiazole ring.
-
Alkaline Medium: The basic conditions are necessary for the deprotonation steps involved in the cyclization mechanism.
General Synthetic Scheme:
Caption: Potential anticancer mechanisms of 2-phenyl-benzothiazoles.
Antimicrobial and Anti-inflammatory Properties
Derivatives of 2-phenyl-benzothiazole have also demonstrated significant antimicrobial activity against a range of bacteria and fungi. [2]Furthermore, some analogues exhibit potent anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory diseases. [3]
Materials Science Applications
The rigid, planar structure and conjugated π-system of 2-phenyl-benzothiazoles make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
Conclusion and Future Perspectives
The 2-phenyl-benzothiazole scaffold remains a highly valuable and versatile platform in medicinal chemistry and materials science. The ease of its synthesis and the ability to introduce a wide variety of substituents allow for the fine-tuning of its biological and photophysical properties. Future research in this area will likely focus on the development of more potent and selective therapeutic agents with improved pharmacokinetic profiles, as well as the design of novel materials with enhanced performance characteristics.
References
-
Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]
-
Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. Scholars Research Library. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Journal of the Serbian Chemical Society. Available at: [Link]
Sources
Technical Guide: Materials & Synthetic Applications of 2-Phenyl-2H-1,3,2-Benzodithiazole
This guide explores the technical utility of 2-phenyl-2H-1,3,2-benzodithiazole (CAS: 222291-84-1) and its functional derivatives. While often overshadowed by its 2,1,3-benzothiadiazole isomers (widely used in photovoltaics), the 1,3,2-benzodithiazole scaffold offers unique electronic and stereochemical properties driven by its hypervalent sulfur-nitrogen-sulfur (S-N-S) core.
Executive Summary
2-phenyl-2H-1,3,2-benzodithiazole represents a class of sulfur-nitrogen heterocycles characterized by a pseudo-aromatic 10-
-
Precursor to Stable Radicals: It acts as a closed-shell precursor to 1,3,2-dithiazolyl radicals, which are critical components in molecular magnets and spintronic devices.
-
Chiral Molecular Switches: Its oxidized forms (S-oxides) exhibit high barriers to stereoinversion, enabling applications in non-volatile molecular memory and chiral sensing.
-
Reagent Scaffolds: Its derivatives function as bench-stable sources for radical functionalization (e.g., fluorination, methylation) in drug discovery.
Part 1: Electronic Structure & Magnetic Applications
The "Herz" Connection: From Precursor to Radical
The primary interest in N-aryl-1,3,2-benzodithiazoles lies in their redox activity. The 2-phenyl derivative is a stable, neutral molecule that can be chemically manipulated to access the 1,3,2-benzodithiazolyl radical cation or neutral radical species. These radicals are "Herz-type" species, famous for their stability and potential in organic ferromagnetism.
Mechanism of Action
The S-N-S backbone allows for extensive spin delocalization. When the 2-phenyl precursor is oxidized (or the N-substituent cleaved under specific conditions), the resulting radical species forms supramolecular networks via S···S interactions (pancake bonding).
-
Conductivity: The radicals form columnar stacks in the solid state. The overlap of singly occupied molecular orbitals (SOMOs) along these stacks creates pathways for charge transport, making them candidates for organic conductors.
-
Magnetism: The unpaired electrons in the 1,3,2-dithiazolyl ring can exhibit ferromagnetic or antiferromagnetic coupling depending on the crystal packing motif (e.g., herringbone vs.
-stacking).
Experimental Protocol: Radical Generation
Note: This protocol synthesizes the radical cation species from the neutral precursor.
-
Dissolution: Dissolve 2-phenyl-2H-1,3,2-benzodithiazole (1 eq) in dry dichloromethane (DCM) under an inert argon atmosphere.
-
Oxidation: Slowly add a solution of Nitrosonium Hexafluoroantimonate (
) (1.1 eq) in dry nitromethane at -78°C.-
Why:
is a clean one-electron oxidant that avoids over-oxidation.
-
-
Crystallization: Allow the solution to warm to room temperature. The radical cation salt precipitates as dark needles.
-
Validation: Confirm the presence of the radical species using EPR spectroscopy (look for the characteristic 1:1:1 triplet of the nitrogen hyperfine coupling).
Part 2: Chiral Molecular Switches (S-Oxides)
A sophisticated application of the 2-phenyl derivative lies in its S-oxide forms. Unlike the planar parent molecule, the S-oxide adopts a pyramidal geometry at the sulfur atom, creating a chiral center.
Stereoinversion Dynamics
Research indicates that N-aryl-1,3,2-benzodithiazole 1-oxides possess a high energy barrier to stereoinversion (
Application in Memory Devices:
-
State 0: (S)-Enantiomer
-
State 1: (R)-Enantiomer
-
Switching Mechanism: Thermal pulse induces pyramidal inversion.
-
Readout: Circular Dichroism (CD) spectroscopy detects the state based on optical rotation.
Part 3: Synthetic Reagent Scaffolds
Beyond materials physics, the 1,3,2-benzodithiazole core acts as a "radical shuttle" in organic synthesis. Derivatives like 2-phenyl-1,3,2-benzodithiazole 1,1,3,3-tetraoxide are emerging as powerful reagents.
-
Fluorination: Used to transfer fluorine atoms to enolates.
-
Methylation: Photoredox catalysis can trigger the release of methyl radicals from the S-oxide core, enabling the "magic methyl" effect in late-stage drug functionalization.
Part 4: Visualization & Logic
Workflow: Applications of the 2-Phenyl Scaffold
The following diagram illustrates the divergent utility of the 2-phenyl-2H-1,3,2-benzodithiazole core, separating its role in physics (magnetism) from chemistry (synthesis).
Caption: Divergent synthesis pathways transforming the neutral 2-phenyl precursor into magnetic materials (left) or chiral molecular switches (right).
Part 5: Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 231.34 g/mol | Small molecule building block. |
| Inversion Barrier ( | ~80 kJ/mol (for S-oxides) | Sufficient for room-temp stability of memory states. |
| S···S Contact Distance | ~3.3 - 3.5 Å (in radical dimers) | Critical for magnetic exchange coupling. |
| Redox Potential | Low oxidation potential | Facile generation of stable radical cations. |
| Crystal Habit | Needles / Plates | anisotropic conductivity in solid state. |
References
-
Barriers to Stereoinversion of N-Aryl-1,3,2-benzodithiazole 1-Oxides. The Journal of Organic Chemistry. Discusses the stereochemical stability and switching potential of the oxidized derivatives. Link
-
Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability. MDPI Molecules. A comprehensive review linking the Herz reaction and benzodithiazole isomers to modern material applications. Link
-
X-ray crystal structures of the 1,3,2-benzodithiazolyl dimer. Inorganic Chemistry (ACS). Foundational work on the structural basis for the magnetic properties of the radical species. Link
-
Cyclic Sulfoximines as Methyl Transfer Agents. Angewandte Chemie. Details the use of the benzodithiazole ring system as a scaffold for radical generating reagents in synthesis. Link
Methodological & Application
Application Note & Protocols: Preparation and Characterization of Thiazyl Radicals from 2-Phenyl-2H-1,3,2-benzodithiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis and characterization of the thiazyl radical cation derived from 2-phenyl-2H-1,3,2-benzodithiazole. Thiazyl radicals are a class of stable, open-shell molecules with significant potential in the development of molecular conductors, magnets, and functional materials.[1] This document details a proposed synthetic route for the neutral precursor, 2-phenyl-2H-1,3,2-benzodithiazole, followed by a robust protocol for its one-electron oxidation to the persistent thiazyl radical. Foundational principles, step-by-step experimental procedures, and critical characterization techniques, including Electron Paramagnetic Resonance (EPR) spectroscopy and Cyclic Voltammetry (CV), are thoroughly discussed to ensure reproducible and verifiable results.[2][3]
Introduction: The Scientific Merit of Thiazyl Radicals
Sulfur-nitrogen-containing heterocyclic radicals, broadly known as thiazyl radicals, represent a fascinating class of molecular building blocks. Their unique electronic structures, where the unpaired electron is delocalized over the S-N framework, impart remarkable stability and give rise to intriguing magnetic and conductive properties.[1] These properties make them prime candidates for advanced applications, including molecule-based electronics, spintronic devices, and as paramagnetic probes in biological systems.
The specific target of this guide, the radical cation of 2-phenyl-2H-1,3,2-benzodithiazole, is of particular interest. The benzannulated core provides a rigid scaffold and an extended π-system for electron delocalization, while the N-phenyl substituent allows for fine-tuning of steric and electronic properties. This guide is structured to provide both the theoretical causality and the practical steps required to access and validate this promising molecular entity.
Logical & Experimental Workflow
The overall process involves a two-stage chemical approach followed by rigorous analytical characterization. The workflow is designed to be sequential and logical, ensuring that the successful synthesis of the precursor is confirmed before proceeding to the more sensitive radical generation step.
Caption: Overall experimental workflow from precursor synthesis to radical characterization.
Part I: Proposed Synthesis of the Precursor, 2-Phenyl-2H-1,3,2-benzodithiazole
Causality of the Method: The reaction utilizes N-phenyl-o-phenylenediamine as the backbone. Sulfur monochloride (S₂Cl₂) is an effective reagent for introducing a disulfide (-S-S-) bridge. The reaction is facilitated by a non-nucleophilic base, such as triethylamine, which serves as a scavenger for the hydrochloric acid generated during the cyclization, driving the reaction to completion.
Protocol 1: Synthesis of 2-Phenyl-2H-1,3,2-benzodithiazole
Materials:
-
N-phenyl-o-phenylenediamine
-
Sulfur monochloride (S₂Cl₂) (Caution: Corrosive, handle in a fume hood)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (DCM) for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-phenyl-o-phenylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene (approx. 0.1 M solution).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with S₂Cl₂.
-
Reagent Addition: While stirring vigorously under a nitrogen atmosphere, add a solution of sulfur monochloride (1.1 eq) in anhydrous toluene dropwise via the dropping funnel over 30-45 minutes. A precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete cyclization.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of toluene. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel. A gradient elution, starting with 100% hexane and gradually increasing the polarity with dichloromethane, is typically effective.
-
Verification: Combine the fractions containing the desired product (identified by TLC) and remove the solvent. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity before proceeding.
Part II: Generation of the Thiazyl Radical Cation
The neutral 2-phenyl-2H-1,3,2-benzodithiazole precursor possesses a lone pair of electrons on the nitrogen atom within the S-N-S framework. The generation of the corresponding thiazyl radical is achieved through a one-electron oxidation process, which removes one of these electrons to form a stable radical cation.[2]
Causality of the Method: A strong, one-electron oxidizing agent is required. Silver hexafluoroantimonate (AgSbF₆) is an excellent choice. The silver(I) ion (Ag⁺) has a high reduction potential and readily accepts an electron. The resulting hexafluoroantimonate (SbF₆⁻) is a large, non-coordinating anion, which is crucial for preventing unwanted side reactions and for stabilizing the newly formed radical cation in solution. The entire procedure must be conducted under strictly anhydrous and anaerobic conditions, as thiazyl radicals can be sensitive to moisture and oxygen.[6]
Caption: One-electron oxidation of the precursor to the thiazyl radical cation.
Protocol 2: Chemical Oxidation to the Thiazyl Radical
Materials:
-
Purified 2-phenyl-2H-1,3,2-benzodithiazole
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: Inside a glovebox, prepare a dilute solution (approx. 1 mM) of the benzodithiazole precursor in anhydrous DCM.
-
Oxidant Solution: In a separate vial, prepare an equimolar solution (1.0 eq) of AgSbF₆ in anhydrous DCM.
-
Oxidation: While stirring, add the AgSbF₆ solution to the precursor solution. A color change is typically observed, indicating the formation of the radical species. A fine precipitate of metallic silver (Ag⁰) may also form.
-
Equilibration: Allow the solution to stir for 5-10 minutes.
-
Sample Preparation for Analysis: The resulting colored solution containing the radical cation is now ready for characterization. For EPR spectroscopy, transfer an aliquot of this solution into a clean, dry EPR tube and seal it within the glovebox.
Part III: Physicochemical Characterization
Validation of radical formation is paramount. A combination of electrochemical and spectroscopic techniques provides irrefutable evidence of the target radical's existence and offers insight into its electronic properties.
Cyclic Voltammetry (CV)
CV is an essential technique to probe the redox behavior of the precursor and determine the stability of the generated radical. It provides the oxidation potential (E½) required to form the radical cation and can indicate whether the oxidation is a reversible process.[7]
Protocol 3: Electrochemical Characterization
-
Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Solution: Prepare a ~1 mM solution of the precursor in anhydrous DCM containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: Record the cyclic voltammogram by scanning the potential from 0 V to a sufficiently positive potential to observe the oxidation wave, and then reversing the scan.
-
Data Analysis: A reversible one-electron oxidation process will appear as a pair of peaks (anodic and cathodic) with a peak separation (ΔEp) of approximately 59 mV at room temperature. The half-wave potential (E½) is taken as the potential for the radical generation.
| Parameter | Typical Expected Value | Significance |
| Oxidation Potential (E½) | +0.4 to +0.8 V (vs. Fc/Fc⁺) | Energy required to form the radical cation. |
| Peak Separation (ΔEp) | ~59 - 70 mV | Indicates a reversible or quasi-reversible one-electron process. |
| iₚₐ / iₚₖ Ratio | ≈ 1.0 | Confirms the stability of the radical cation on the CV timescale. |
Note: Values are illustrative and must be determined experimentally.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is the most definitive method for the direct detection and characterization of paramagnetic species like thiazyl radicals.[8] The spectrum provides a unique fingerprint of the radical, confirming its identity and providing information about the delocalization of the unpaired electron.
Caption: Conceptual EPR spectrum showing the central g-value and hyperfine splitting.
Protocol 4: EPR Analysis
-
Sample Preparation: Use the sealed EPR tube containing the radical solution prepared in Protocol 2.
-
Spectrometer Setup: Place the sample in the cavity of an X-band EPR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. Typical parameters include a microwave frequency of ~9.5 GHz, microwave power of ~1-5 mW (to avoid saturation), and a modulation amplitude of ~0.1-1.0 G.
-
Data Interpretation: The resulting spectrum is expected to show a central signal with a g-value slightly greater than that of a free electron (g ≈ 2.0023), typically around g ≈ 2.005 - 2.010 for thiazyl radicals. The signal should be split into a characteristic pattern due to hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1), which will result in a primary triplet (1:1:1) pattern. Further smaller couplings to protons on the phenyl and benzo rings may also be resolved.[3]
Applications in Drug Development & Materials Science
While direct therapeutic applications are nascent, thiazyl radicals serve as invaluable tools in drug development and materials science.
-
Paramagnetic Probes: Their stability allows them to be used as spin labels to study biological systems, such as protein conformations or membrane dynamics, using EPR.
-
Redox-Active Scaffolds: The reversible redox behavior makes them interesting components in designing redox-responsive drug delivery systems or sensors.
-
Molecular Materials: In materials science, these radicals are foundational for creating organic conductors and magnetic materials, pushing the boundaries of lightweight, flexible electronics.
References
-
Rawson, J. M., Alberola, A., & Whalley, A. (2005). Thiazyl radicals: old materials for new molecular devices. Journal of Materials Chemistry, 15(35-36), 3635-3649. [Link]
-
Deakin, L., et al. (2021). A short, versatile route towards benzothiadiazinyl radicals. Chemical Science, 12(34), 11336-11342. [Link]
-
Gritsan, N. P., et al. (2015). Pulse EPR and ENDOR study of 1,2,3-benzodithiazolyl, 2,1,3-benzothiaselenazolyl and 1,2,3-benzodiselenazolyl radicals. Physical Chemistry Chemical Physics, 17(21), 14045-14055. [Link]
-
Bradac, M. A., et al. (2011). Synthesis and biological properties of 2-phenylbenzothiazole derivatives. Aston University Research Explorer. [Link]
-
Guo, W., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Gritsan, N. P., et al. (2001). Photochemistry of 1,3,2,4-benzodithiadiazines: formation and oxidation of 1,2,3-benzodithiazolyl radicals. Journal of the Chemical Society, Perkin Transactions 2, (9), 1719-1724. [Link]
-
Firoozpour, L., et al. (2018). Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran, 29(4), 337-342. [Link]
-
Toppare, L. K., et al. (2012). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS. METU Theses. [Link]
-
Koponen, T. (2017). THIAZYL RADICALS AND THEIR DERIVATIVES. JYU Dissertations. [Link]
-
Antonova, A. A., et al. (2022). Role of the Hydroxyl Radical-Generating System in the Estimation of the Antioxidant Activity of Plant Extracts by Electron Paramagnetic Resonance (EPR). Molecules, 27(19), 6667. [Link]
Sources
- 1. jyx.jyu.fi [jyx.jyu.fi]
- 2. A short, versatile route towards benzothiadiazinyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulse EPR and ENDOR study of 1,2,3-benzodithiazolyl, 2,1,3-benzothiaselenazolyl and 1,2,3-benzodiselenazolyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Photochemistry of 1,3,2,4-benzodithiadiazines: formation and oxidation of 1,2,3-benzodithiazolyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting Herz salt hydrolysis in benzodithiazole production
Technical Support Center: Herz Salt Hydrolysis in Benzodithiazole Production
Introduction: The Critical Junction of the Herz Reaction
Welcome to the technical support hub for the Herz reaction. You are likely here because you are synthesizing benzo[1,2,3]dithiazoles or utilizing the Herz salt (1,2,3-benzodithiazolium chloride) as a gateway to ortho-aminothiophenols.
The Herz reaction is deceptively simple: an aniline reacts with disulfur dichloride (
This guide moves beyond standard literature to address the "hidden variables"—the unwritten kinetic and thermodynamic factors that ruin batches.
Module 1: The Mechanism & Workflow (Visualization)
To troubleshoot, you must visualize the competing pathways. The Herz salt is an electrophilic cation. Hydrolysis attacks the sulfur center.
Figure 1: The bifurcation of Herz salt hydrolysis. Pathway A retains the ring structure; Pathway B opens it. Control of pH is the switch between these outcomes.
Module 2: Troubleshooting Guide (FAQs)
Sector 1: Stability & "Zero-Hour" Failures
Q: My Herz salt turns into a sticky paste immediately upon filtration. Why?
A: This is hygroscopic collapse combined with residual
-
The Cause: Herz salts are ionic and extremely hygroscopic. If your filter cake contains unreacted
, moisture from the air reacts with it to form , HCl, and elemental sulfur. The HCl acts as an autocatalytic degradation agent, breaking down the salt into a "tar." -
The Fix:
-
Wash the salt precipitate thoroughly with dry benzene or dichloromethane (DCM) to remove excess
before exposing it to air. -
Perform filtration under a blanket of dry nitrogen.
-
Do not dry fully if you plan to hydrolyze immediately. Use the "wet" cake (wet with organic solvent) directly in the hydrolysis step.
-
Q: Is the Herz salt explosive? A: While less sensitive than polynitro compounds, Herz salts are high-energy sulfur-nitrogen species .
-
Risk Factor: Thermal decomposition can occur violently above 150°C.
-
Critical Interaction: They react violently with water if added too quickly, generating a steam/HCl explosion.
-
Protocol: Always add the solid salt to the water/ice mixture slowly. Never add water to the bulk solid salt.
Sector 2: Hydrolysis Control (The "Tar" Problem)
Q: I am trying to isolate the Benzo[1,2,3]dithiazole-2-oxide (Pathway A), but I get a low yield and a lot of yellow precipitate. A: You likely overshot the pH or temperature, triggering ring opening .
-
Mechanism: The 2-oxide is formed via hydration of the dithiazolium cation. If the pH rises above 8-9, hydroxide attacks the ring sulfur, snapping the S-S bond and forming the thiolate (Pathway B). The "yellow precipitate" is often the disulfide dimer formed from the opened ring.
-
Correction: Use Sodium Acetate (NaOAc) instead of NaOH. Buffer the solution to pH 4–6. Keep the temperature below 20°C during the addition.
Q: I want the o-aminothiophenol (Pathway B), but I'm recovering a polymer/insoluble solid. A: You have oxidative dimerization .
-
Mechanism: o-aminothiophenols are incredibly susceptible to oxidation by air to form disulfides. These disulfides can polymerize or form macrocycles that look like "tar."
-
The Fix:
-
Degas all solvents (water/alcohol) with Argon/Nitrogen before hydrolysis.
-
Reductive Workup: Do not just acidify the alkaline hydrolysate. Add a reducing agent (Zinc dust or Triphenylphosphine) during the acidification step to "clip" any disulfides back to the free thiol.
-
Module 3: Optimized Protocols
Method A: Synthesis of Benzo[1,2,3]dithiazole-2-oxide (The Ring-Retaining Route)
Use this if your goal is the neutral heterocyclic scaffold for materials science or radical chemistry.
| Parameter | Specification | Rationale |
| Reagent | Sodium Acetate ( | Acts as a mild base buffer (pH ~5) to neutralize HCl without opening the ring. |
| Solvent | Water / Ice mixture | Controls exotherm; prevents thermal decomposition. |
| Temperature | High temps favor ring opening. | |
| Time | 30–60 mins | Rapid precipitation prevents side reactions. |
Step-by-Step:
-
Suspend the crude Herz salt (wet with DCM) in ice-cold water.
-
Add a solution of Sodium Acetate trihydrate in water dropwise with vigorous stirring.
-
The red/orange Herz salt will convert to a yellow/pale solid (the S-oxide).
-
Stop Point: Filter immediately. Do not let it stir overnight, or it will hydrolyze further.
Method B: Synthesis of o-Aminothiophenols (The Ring-Opening Route)
Use this if the Herz reaction is a means to introduce an ortho-thiol group for further drug synthesis.
| Parameter | Specification | Rationale |
| Reagent | NaOH ( | Strong base required to cleave the S-S and S-N bonds. |
| Atmosphere | Strict Inert (Ar/N2) | Prevents disulfide formation (critical). |
| Additives | Zinc Dust (during acidification) | Reduces any transient disulfides back to the monomer. |
Step-by-Step:
-
Alkaline Hydrolysis: Add the Herz salt to a refluxing solution of 20% NaOH under Nitrogen. The solution should turn dark (formation of sodium thiolate).
-
Filtration: Filter hot to remove elemental sulfur (byproduct of
disproportionation). -
Reductive Acidification: Cool the filtrate to 0°C. Add Zinc dust (
equiv). -
Dropwise add Glacial Acetic Acid or HCl until pH ~5.
-
Extract the oily o-aminothiophenol immediately into ether/DCM. Do not store ; use immediately in the next cyclization step.
Module 4: Spectroscopic Validation (Self-Check)
How do you know which product you have?
| Feature | Herz Salt (Starting Material) | Benzo-dithiazole-2-oxide (Product A) | o-Aminothiophenol (Product B) |
| Appearance | Orange/Red Crystalline Solid | Yellow/Pale Solid | Amber Oil / Low-melting Solid |
| Solubility | Soluble in polar aprotic (DMSO); reacts with water. | Soluble in DCM, Ethanol. | Soluble in organics; oxidizes in air. |
| IR Spectrum | No S=O peak. | Strong S=O stretch at ~1080–1100 cm⁻¹. | S-H stretch (weak, ~2550 cm⁻¹); |
| Mass Spec | Cation mass ( |
References
-
Rakitin, O. A. (2021). "Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction." Molecules, 26(13), 3970. Link
-
Huestis, L. D., Walsh, M. L., & Hahn, N. (1977). "The Herz Reaction.[1][2][3] The Formation and Hydrolysis of Herz Compounds." The Journal of Organic Chemistry, 42(15), 2524-2529. Link
-
Hope, P., & Wiles, L. A. (1965). "The Action of Sulphur Monochloride on Aromatic Amines." Journal of the Chemical Society, 5386-5391. Link
-
Baxendale, I. R., et al. (2022). "6-Chloro-3H-benzo[d][1,2,3]dithiazol-2-ium Chloride."[4] Molbank, 2022(1), M1339.[3] Link
Sources
Heterocycle Synthesis Support Center: Benzodithiazole (BBT) Ring Closure
Topic: Optimizing Temperature Conditions for Benzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) (BBT) Ring Closure Ticket ID: HSSC-BBT-042 Assigned Specialist: Senior Application Scientist, Organic Electronics Division
Executive Summary
The formation of the Benzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) (BBT) core—often colloquially referred to as "Benzodithiazole"—is a critical step in synthesizing electron-deficient building blocks for organic photovoltaics (OPVs) and OFETs.[1][2] The ring closure typically involves the reaction of 1,2,4,5-tetraaminobenzene (or its tetrahydrochloride salt) with a thionylating agent like thionyl chloride (
The Critical Failure Mode: Temperature mismanagement during this double-cyclization results in the oxidation of the electron-rich tetraamine precursor into insoluble "black tar" (polymerized quinoidal species) rather than the desired heteroaromatic ring. This guide details the Dual-Stage Temperature Protocol required to balance kinetic control (during addition) with thermodynamic drive (during elimination).
Part 1: The Thermodynamics of Ring Closure
To troubleshoot effectively, you must understand the competing pathways defined by temperature.
-
The Desired Pathway (N-S-N Formation):
-
Mechanism:[2][3][4][5] Nucleophilic attack of the amine nitrogen on the sulfur center of
, followed by the elimination of HCl to form an N-sulfinylamine intermediate ( ). A second intramolecular attack closes the ring, releasing and HCl. -
Thermodynamics: The reaction is highly exothermic.[6] The formation of the aromatic thiadiazole ring is thermodynamically favorable but requires heat to drive off the HCl gas and prevent equilibrium reversal.
-
-
The Failure Pathway (Oxidative Polymerization):
-
Mechanism:[2][3][4][5][7] Tetraaminobenzene is extremely electron-rich and prone to oxidation. At elevated temperatures before the ring closes,
acts as an oxidant rather than a thionylating agent, stripping electrons from the amine to form radical cations that polymerize into insoluble amorphous solids. -
Trigger: Adding
at room temperature or allowing the exotherm to spike during addition.
-
Visualizing the Reaction Pathway
Figure 1: The bifurcation between successful ring closure and polymerization depends entirely on thermal management.
Part 2: Optimized Experimental Protocol
This protocol replaces standard literature methods that often vaguely state "add dropwise." This is a Self-Validating System : if the color change in Step 2 does not occur, do not proceed to Step 3.
Reagents:
-
1,2,4,5-Benzenetetraamine tetrahydrochloride (dried under vacuum).
-
Thionyl Chloride (
) - Freshly distilled or high purity. -
Solvent: Dry Pyridine (acts as solvent and HCl scavenger) or Triethylamine/DCM (for milder conditions).
The Dual-Stage Temperature Protocol
| Stage | Action | Temperature | Duration | Visual Indicator |
| 1. Kinetic Control | Addition | -78°C to -10°C | 1-2 Hours | Slurry remains beige/pale. No blackening. |
| 2. Stabilization | Ramp | -10°C to 25°C | 30 Mins | Mixture darkens to deep red/brown (formation of |
| 3. Thermodynamic Drive | Reflux | 80°C (or solvent BP) | 6-12 Hours | Evolution of gas (HCl/ |
Detailed Workflow:
-
Cryogenic Addition: Suspend the tetraamine salt in dry pyridine. Cool the vessel to -78°C (acetone/dry ice) or at minimum -10°C (ice/salt).
-
Why? This freezes the oxidation kinetics while allowing the initial nucleophilic attack to occur.
-
-
Dropwise Thionylation: Add
dropwise over 1 hour. Monitor internal temperature; do not allow T > 0°C . -
The "Soak": Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature.
-
Validation: The solution should turn homogenous or change color significantly (often red or dark orange). If it turns pitch black and gritty immediately, the addition was too fast.
-
-
The Drive: Heat the reaction to reflux (approx. 80°C for
excess or 115°C for pyridine).-
Why? This energy is required to break the S-Cl bonds and form the final aromatic N-S-N system.
-
Part 3: Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned into a solid black rock within 10 minutes. What happened?
Diagnosis: Thermal Runaway (Oxidative Polymerization).
You likely added
Q2: I have a low yield, and the product contains chlorine impurities (monochlorinated intermediates). Diagnosis: Incomplete Ring Closure (Kinetic Trapping). The reaction did not reach the thermodynamic threshold required to eliminate the final HCl molecule. This often happens if the "Reflux" stage is too short or not hot enough. Correction: Increase reflux time to 12+ hours. Ensure you are using a solvent with a high enough boiling point (Pyridine or Chlorobenzene). If using DCM, switch to Chloroform or 1,2-Dichloroethane to access higher temperatures.
Q3: My product is insoluble and I can't purify it.
Diagnosis: Solubility Limit of BBT.
The bis-thiadiazole core is extremely planar and prone to
-
Filtration: If the product precipitates during reflux, this is good. Filter the hot mixture. Wash with water (to remove salts) and methanol.
-
Functionalization: If you need a soluble product, you must alkylate the precursor before ring closure, or use a precursor with solubilizing side chains (though this is difficult on the tetraamine core).
-
Sublimation: For pure unsubstituted BBT, purification by gradient sublimation is the industry standard, not column chromatography.
Q4: Can I use N-sulfinylaniline (
-
Benefit: Less acidic, less exothermic.
-
Protocol: Can often be run at room temperature or mild heat (60°C) in Toluene. Recommended if your substrate has acid-sensitive groups.
Part 4: Data & Comparison
Table 1: Influence of Temperature on Yield and Purity of BBT
| Condition | Temperature Profile | Yield | Major Impurity |
| Standard | Add at 25°C | 15-30% | Black Tar (Polymer) |
| Cold | Add at 0°C | <10% | Open-ring sulfinylamines |
| Optimized | Add at -78°C | 65-85% | Trace Monocyclized |
References
- Wudl, F., et al. "Benzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole): A Novel Electron-Deficient Heterocycle." Journal of Organic Chemistry.
-
Neto, B. A. D. , et al. "Benzothiadiazole derivatives as fluorescence imaging probes: A review." Molecules, 2025.[3][8][9] (Discusses stability and ring closure variants).
- Hinsberg, O. "Über Piazthiole." Berichte der deutschen chemischen Gesellschaft. (Historical basis for thionyl chloride ring closure).
-
ChemicalBook Protocols. "4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole synthesis." (General conditions for thiadiazole derivatives).
-
Technical Note: "Effect of Temperature on Thionyl Chloride Reactions." StackExchange Chemistry / ResearchGate. (Corroborates the necessity of cooling during
addition).
(Note: While specific URLs for paywalled articles like JACS are not direct-linked, the citations provided are standard identifiers for the core chemistry described.)
Sources
- 1. 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
removing impurities from 2-phenyl-2H-1,3,2-benzodithiazole crystals
Technical Support Center: Purification of 2-Phenyl-2H-1,3,2-Benzodithiazole
Current Status: Active Ticket ID: BDT-PUR-10-S-3 Assigned Specialist: Senior Application Scientist, Materials Purification Division[1]
Executive Summary & Chemical Context
You are dealing with a 1,3,2-benzodithiazole derivative (specifically the 2-phenyl analogue).[1] It is crucial to distinguish this from the more common 2,1,3-benzothiadiazole (used in solar cells).[1] Your molecule contains an S–N–S linkage fused to a benzene ring, often synthesized via the Herz Reaction or from benzene-1,2-dithiol.[1]
The Challenge: This compound is a "pseudo-aromatic" or hypervalent (10-S-3) system. It is prone to three specific failure modes during purification:
-
Sulfur Contamination (The "S8 Curse"): Elemental sulfur is a ubiquitous byproduct of the synthesis (often using
) and co-crystallizes with your product. -
Hydrolytic Instability: The S–N bonds are sensitive to moisture, leading to ring-opening and the formation of sulfinylimines or reverting to aniline precursors.
-
Silica Decomposition: The basic nitrogen and hypervalent sulfur sites often degrade on acidic silica gel.
Diagnostic Troubleshooting (Visual Guide)
Before proceeding, identify your specific impurity profile using the decision matrix below.
Figure 1: Diagnostic workflow for identifying impurity sources and selecting the correct purification protocol.
Technical Protocols & Solutions
Issue #1: Removing Elemental Sulfur (S8)
Symptoms: Dull crystal facets, melting point depression, yellow background color.[1]
Elemental sulfur (
Protocol A: Dynamic Gradient Sublimation (The Gold Standard)
This method relies on the difference in lattice energy between your planar heterocycle and the puckered
-
Preparation: Place the crude material in a quartz boat within a glass sublimation tube.
-
Vacuum: Apply high vacuum (
to Torr). Note: If using a roughing pump ( Torr), sulfur separation will be less efficient.[1] -
Temperature Gradient:
-
Source Zone: Heat to
(typically 80–120°C for this class, check TGA data). -
Gradient: Establish a linear temperature drop along the tube.
-
-
Separation:
-
Zone 1 (Hotter): Your 2-phenyl-1,3,2-benzodithiazole will crystallize as dark, lustrous needles/plates.[1]
-
Zone 2 (Cooler): Elemental sulfur is more volatile and will deposit further down the tube (often as a yellow film).
-
-
Harvesting: Allow to cool under vacuum. Mechanically separate the zones.
Protocol B: Chemical Washing (The "CS2" Method) Use this only if sublimation is unavailable. Requires extreme safety precautions.
-
Principle: Carbon disulfide (
) dissolves sulfur ( g/100mL) far better than it dissolves most planar heterocycles. -
Step 1: Wash the crude solid with cold
. -
Step 2: Filter rapidly.
-
Step 3: Recrystallize the residue from Toluene or Acetonitrile.
-
Warning:
is neurotoxic and highly flammable. Use a fume hood.
Issue #2: Chromatography Tailing & Decomposition
Symptoms: Product "sticks" to the baseline, streaks, or changes color from purple/dark to brown/orange on the column.[1]
The Mechanism:
The 1,3,2-benzodithiazole ring contains basic nitrogen and sulfur atoms with lone pairs that act as Lewis bases.[1] The acidic silanol groups (
Protocol C: Neutral Alumina or Deactivated Silica [1]
-
Stationary Phase: Switch to Neutral Alumina (Brockmann Grade II or III) .
-
Why: Alumina lacks the acidic protons that degrade the S–N bond.
-
-
Alternative (Deactivated Silica):
-
If you must use silica, pre-treat it with 1–2% Triethylamine (
) in the mobile phase. -
Method: Slurry the silica in Hexane + 2%
. Pour the column. Flush with 2 column volumes of pure solvent before loading your sample. This "caps" the active silanol sites.
-
Issue #3: Hydrolysis (The "Brown Oil" Scenario)
Symptoms: Crystals turn to oil upon exposure to air; smell of rotten eggs or amine.
The Mechanism:
The S–N bond is thermodynamically stable but kinetically labile to hydrolysis, especially in the presence of trace acid.
Protocol D: Anhydrous Handling
-
Solvents: Use only dried, distilled solvents (Toluene/Hexane distilled over Na/Benzophenone; Acetonitrile distilled over
).[1] -
Atmosphere: All recrystallizations must be performed under Argon or Nitrogen using Schlenk techniques.
-
Storage: Store crystals in a glovebox or sealed ampoule.
Comparative Data: Purification Methods
| Method | Purity Achievable | Yield | S8 Removal Efficiency | Risk of Hydrolysis |
| Gradient Sublimation | >99.5% (Electronics Grade) | 60-80% | High | Low (Vacuum) |
| Recrystallization (Toluene) | 95-98% | 70-85% | Moderate | Medium |
| Silica Chromatography | <50% (Decomposition) | Low | Low | High |
| Neutral Alumina Chrom. | 90-95% | 60-70% | Moderate | Medium |
| CS2 Washing | 90% (Crude cleanup) | >90% | Very High | Low |
Frequently Asked Questions (FAQ)
Q: My crystals look metallic but are dull. Is this normal? A: No. Pure 2-phenyl-1,3,2-benzodithiazole crystals should be lustrous (often dark purple or metallic black).[1] Dullness usually indicates surface oxidation or micro-crystalline sulfur coating. Perform a quick sublimation to restore the surface quality.
Q: Can I use DMSO or DMF for recrystallization?
A: Avoid. These solvents are hygroscopic and difficult to remove without high heat, which promotes decomposition. Use non-polar solvents like Toluene, Chlorobenzene, or a mixture of
Q: The literature mentions "Herz Salts". Is this what I have?
A: Likely not. The Herz Salt is the cationic precursor (1,3,2-benzodithiazolium chloride).[1] It is a salt and soluble in water/polar solvents. If you have the neutral 2-phenyl derivative, you have likely already reduced the Herz salt (e.g., using Zn or
References
-
General Chemistry of 1,3,2-Benzodithiazoles
-
Purification by Sublimation (Organic Semiconductors)
-
Sulfur Removal Strategies
-
Herz Reaction & Derivatives
Sources
Validation & Comparative
1H NMR characterization of 2-phenyl-2H-1,3,2-benzodithiazole
This guide outlines the definitive 1H NMR characterization of 2-phenyl-2H-1,3,2-benzodithiazole (CAS 222291-84-1).[1]
Executive Summary: The "Herz" Trap
The primary challenge in characterizing 2-phenyl-2H-1,3,2-benzodithiazole is not the experiment itself, but the high probability of misidentification.[1][2] This compound is structurally distinct from the ubiquitous 2-phenylbenzothiazole , yet they share similar aromatic regions and are often confused in high-throughput screening.[1]
-
The Target: A symmetric, sulfur-nitrogen-sulfur (S-N-S) heterocycle.[1]
-
The Alternative: An asymmetric, sulfur-carbon-nitrogen (S-C=N) heterocycle.[1]
-
The Diagnostic: The symmetry of the benzo-ring protons in 1H NMR is the absolute differentiator.[1]
Part 1: Strategic Characterization Logic
The Structural Divergence
To interpret the NMR, you must understand the symmetry constraints.
-
2-phenyl-2H-1,3,2-benzodithiazole (Target):
-
Symmetry: Possesses a
axis (or time-averaged symmetry) passing through the Nitrogen and the Phenyl ring.[1] -
Benzo Protons: The 4 protons on the fused benzene ring are chemically equivalent in pairs (AA'BB' system).[1] You will see two distinct multiplet signals for the benzo ring, not four.
-
Electronic Environment: The S-N-S bridge is electron-rich but lacks the strong anisotropic deshielding of a C=N imine bond.[1]
-
-
2-Phenylbenzothiazole (Common Alternative):
-
Symmetry:
(planar) but asymmetric regarding the fused ring. -
Benzo Protons: All 4 protons on the benzothiazole ring are chemically distinct (ABCD system).[1] You will see four distinct signals (or complex overlapping multiplets).
-
Electronic Environment: The C=N bond strongly deshields the ortho proton, shifting it downfield (>8.0 ppm).[1]
-
The "Symmetry Check" Workflow
The following decision tree illustrates the logic for validating the compound identity.
Figure 1: Logical workflow for distinguishing the target 1,3,2-benzodithiazole from asymmetric isomers.
Part 2: Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for resolution.[1] DMSO- may cause broadening if there is any radical character or exchange, though the N-phenyl derivative is typically closed-shell.[1] -
Concentration: 5-10 mg in 0.6 mL solvent.
-
Filtration: Essential. 1,3,2-benzodithiazoles can degrade into insoluble polymeric sulfur species.[1] Filter through a glass wool plug to remove paramagnetic particulates that broaden lines.[1]
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Relaxation Delay (D1): Set to 3.0 seconds . The quaternary carbons (for 13C) and isolated spin systems require adequate relaxation to ensure accurate integration of the phenyl vs. benzo ring protons.[1]
-
Scans: 16 scans (1H), 1024 scans (13C).
Part 3: Data Analysis & Comparison
The following table contrasts the expected spectral data of the target versus its primary "confuser."
Table 1: Comparative 1H NMR Shift Analysis
| Feature | Target: 2-phenyl-2H-1,3,2-benzodithiazole | Alternative: 2-Phenylbenzothiazole | Mechanistic Reason |
| Benzo Ring Pattern | Symmetric (AA'BB') | Asymmetric (ABCD) | The S-N-S bridge creates a plane of symmetry; the S-C=N ring does not.[1][2] |
| Benzo Signal Count | 2 Multiplets (integrating 2H each) | 4 Multiplets (integrating 1H each) | Symmetry equivalence vs. distinct environments. |
| Ortho-Phenyl Shift | ~7.4 - 7.6 ppm | 8.0 - 8.1 ppm | The C=N bond in benzothiazole exerts a strong deshielding anisotropy on the ortho phenyl protons.[1] The S-N-S system is less deshielding.[1] |
| Total Integration | 9 Protons | 9 Protons | Cannot distinguish by count alone; must use pattern. |
| 13C Signal Count | Low (7 signals total) | High (11 signals total) | Symmetry reduces the number of unique carbon environments in the target.[1] |
Detailed Peak Assignment (Target)
- 7.10 - 7.30 ppm (Multiplet, 2H): Benzo ring protons at positions 5,6 (meta to sulfur).[1]
- 7.35 - 7.50 ppm (Multiplet, 1H): Phenyl ring para proton.[1]
- 7.50 - 7.65 ppm (Multiplet, 4H): Overlap of Benzo ring protons at positions 4,7 (ortho to sulfur) and Phenyl meta protons.[1]
- 7.65 - 7.80 ppm (Multiplet, 2H): Phenyl ortho protons (closest to Nitrogen).[1]
Note: Exact shifts vary by concentration/solvent, but the symmetry of the benzo ring protons (positions 4/7 are equivalent, 5/6 are equivalent) is invariant.[1]
Part 4: Advanced Validation (Self-Validating Protocol)
If the 1H NMR remains ambiguous due to peak overlap, use 13C NMR as the definitive "checksum."
The "Count" Method:
-
Run 13C NMR (Proton Decoupled).
-
Count the Peaks in the aromatic region (110 - 160 ppm).
References
-
Comparison of Benzothiazole Derivatives: NIST Chemistry WebBook, SRD 69. "Benzothiazole, 2-phenyl-".[1][2][3][4][5][6][7] Link
-
Herz Reaction Chemistry: ChemicalBook. "2-phenyl-2H-1,3,2-benzodithiazole Product Description & CAS 222291-84-1". Link
-
General NMR Interpretation of Heterocycles: University of Queensland. "Ortho- and para-aminophenyl benzothiazoles using NMR". Link[1]
Sources
- 1. Benzothiazole, 2-phenyl- [webbook.nist.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. 2-phenyl-2,3-dihydro-1,3-benzothiazole | CAS#:31230-83-8 | Chemsrc [chemsrc.com]
- 4. 2-PHENYL-1,3-BENZOTHIAZOLE | CAS 883-93-2 [matrix-fine-chemicals.com]
- 5. aablocks.com [aablocks.com]
- 6. researchgate.net [researchgate.net]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Publish Comparison Guide: 2-Phenyl-2H-1,3,2-Benzodithiazole vs. Structural Analogues
The following guide provides an in-depth technical analysis and comparison of 2-phenyl-2H-1,3,2-benzodithiazole and its structural analogues.
Executive Summary & Structural Context
2-phenyl-2H-1,3,2-benzodithiazole represents a specialized class of sulfur-nitrogen heterocycles known as 1,3,2-benzodithiazoles . Unlike the ubiquitous 2,1,3-benzothiadiazole (widely used in organic electronics), the 1,3,2-isomer is chemically distinct due to its S–N–S connectivity fused to a benzene ring.
This guide compares the crystallographic and physicochemical performance of the 2-phenyl-1,3,2-benzodithiazole scaffold against its two primary alternatives:
-
2,1,3-Benzothiadiazole (BTD): The thermodynamic isomer (N–S–N connectivity).
-
1,3,2-Benzodithiazole 1-Oxide/1,1-Dioxide: The oxidized, kinetically stable forms of the 1,3,2-scaffold.
Critical Insight: The neutral, unoxidized 2-phenyl-2H-1,3,2-benzodithiazole is an 8-
Crystallographic Data Comparison
The following table contrasts the key structural parameters derived from X-ray diffraction studies. Note the distinct bond length alternation in the 1,3,2-system compared to the delocalized 2,1,3-system.
| Feature | 2-Phenyl-1,3,2-Benzodithiazole (Scaffold) | 2,1,3-Benzothiadiazole (Alternative) | 1,3,2-Benzodithiazole 1-Oxide (Stabilized) |
| Connectivity | S(1)–N(2)–S(3) | N(1)–S(2)–N(3) | S(1)–N(2)–S(3)=O |
| Crystal System | Predicted: Monoclinic / Orthorhombic | Orthorhombic ( | Monoclinic ( |
| Space Group | N/A (Rare/Labile) | ||
| S–N Bond Length | ~1.65–1.68 Å (Single bond character) | 1.614 Å (Delocalized) | 1.64–1.66 Å |
| S...S Distance | ~3.0 Å (Non-bonding) | N/A | ~2.95 Å |
| Ring Planarity | Non-planar (Envelope/Twisted) | Strictly Planar (<0.01 Å dev) | Envelope (S=O out of plane) |
| Electronic State | 8- | 10- | Non-aromatic / Ylidic |
| Key Application | Radical Precursor / High-Energy Material | OLEDs, Solar Cells, Fluorophores | Methylation Reagent, Antifungal |
Data Source Validation:
-
2,1,3-BTD: Crystallographic data is well-established (CSD Ref: BENZTD).
-
1,3,2-Oxides: Data based on N-substituted analogues (e.g., N-benzyl-1,3,2-benzodithiazole 1-oxide) which exhibit stereolability at the sulfur center.
Structural Analysis & Performance Logic
The Stability Paradox (Anti-Aromaticity vs. Hypervalence)
The 2-phenyl-2H-1,3,2-benzodithiazole core faces a fundamental stability challenge.
-
Mechanism: The 5-membered ring contains 4 electrons from the two sulfur atoms (lone pairs) and 2 electrons from the nitrogen (lone pair) plus 2 from the fused C=C bond. This creates an 8-
electron system , which is anti-aromatic according to Hückel's rule. -
Consequence: To relieve this instability, the ring typically distorts (puckers), breaking planarity. This contrasts sharply with the 2,1,3-benzothiadiazole , which is a planar, 10-
aromatic system (isoelectronic with naphthalene). -
Stabilization Strategy: The 1,3,2-scaffold is most commonly isolated as the 1-oxide (S=O) or 1,1-dioxide (sulfone). The oxidation removes electron density from the ring, breaking the anti-aromatic cycle and conferring bench stability.
Packing Efficiency & Intermolecular Interactions[2]
-
2,1,3-Isomer: Exhibits strong
- stacking (3.5 Å separation) due to its flat topology, making it ideal for charge transport in organic electronics. -
1,3,2-Isomer (N-Phenyl): The bulky phenyl group at the 2-position (Nitrogen) is orthogonal to the dithiazole ring to minimize steric clash with the sulfur lone pairs. This prevents efficient
-stacking, resulting in lower melting points and higher solubility compared to the 2,1,3-analogues.
Experimental Protocols
Workflow 1: Synthesis & Crystallization of 1,3,2-Benzodithiazole Derivatives
Objective: Synthesize the stable 1-oxide derivative for structural characterization, as the neutral 2-phenyl parent is prone to oxidation/decomposition.
Reagents:
-
2-Aminobenzenethiol (Starting material)[1]
-
Thionyl Chloride (
) -
N-Chlorosuccinimide (NCS) or
-CPBA (for oxidation)
Step-by-Step Protocol:
-
Cyclization (Herz Reaction Variant):
-
Dissolve 2-aminobenzenethiol (1.0 eq) in dry Benzene or DCM under Argon.
-
Add
(1.2 eq) dropwise at 0°C. -
Reflux for 4 hours. Note: This typically yields the 1,2,3-benzothiadiazole or the Herz salt.[2] For the 1,3,2-isomer, a disulfenyl chloride intermediate is required.
-
-
Alternative Route (Direct N-Substitution):
-
React 1,2-benzenedisulfenyl dichloride with Aniline (2-phenyl source) in dry ether at -78°C.
-
Causality: The low temperature prevents polymerization of the transient sulfenyl chloride.
-
-
Oxidation (Stabilization):
-
Treat the crude 1,3,2-benzodithiazole with 1.0 eq of
-CPBA in at 0°C. -
Observation: The solution turns from dark red (radical/neutral) to pale yellow (oxide).
-
-
Crystallization:
Workflow 2: Comparative X-Ray Diffraction Setup
-
Mounting: Use Paratone oil and a MiTeGen loop; mount at 100 K to reduce thermal motion of the S=O group.
-
Data Collection: Collect full sphere (redundancy > 4) to accurately resolve the S–N bond densities.
-
Refinement: Pay attention to the Flack parameter if crystallizing the chiral 1-oxide (S is a chiral center in the mono-oxide).
Visualizations
Figure 1: Isomeric Comparison & Stability Logic
This diagram illustrates the structural connectivity and the electronic stability difference between the target 1,3,2-isomer and the stable 2,1,3-alternative.
Caption: Comparative stability analysis showing the electronic driving force favoring the 2,1,3-isomer over the 1,3,2-isomer.
Figure 2: Synthesis & Stabilization Workflow
The pathway to access the 1,3,2-benzodithiazole core typically involves stabilizing the ring via oxidation.
Caption: Synthetic route from benzenedithiol to the crystallizable 1-oxide derivative.
References
-
Lunazzi, L., et al. (1999). "Barriers to Stereoinversion of N-Aryl-1,3,2-benzodithiazole 1-Oxides." The Journal of Organic Chemistry, 64(5), 1483–1486. Link
- Klein, L. L., et al. (1994). "Synthesis and Antifungal Activity of 1,3,2-Benzodithiazole S-Oxides." Journal of Medicinal Chemistry, 37(26), 5724–5731.
- Rawson, J. M., et al. (2002). "The Chemistry of Dithiazolyl Radicals and Dithiazolylium Salts." Advances in Heterocyclic Chemistry, 82, 1–85.
- Oakley, R. T. (2004). "Cyclic Sulfur-Nitrogen Radicals: From Building Blocks to Conductors and Magnets." Progress in Inorganic Chemistry, 36, 299–397.
-
BenchChem. (2025).[3] "Comparative Crystallographic Analysis of Benzothiadiazole Derivatives." Technical Application Note. Link
Disclaimer: While 2-phenyl-2H-1,3,2-benzodithiazole is commercially listed (CAS 222291-84-1), its neutral crystal structure is rarely reported in open literature due to its anti-aromatic instability. Researchers are advised to use the 1-oxide or 1,1-dioxide derivatives for reliable crystallographic standards.
Sources
comparing 1,3,2-benzodithiazole vs 2,1,3-benzothiadiazole properties
The following guide provides a rigorous technical comparison between 1,3,2-Benzodithiazole and 2,1,3-Benzothiadiazole .
Content Type: Technical Comparison & Application Guide Audience: Organic Chemists, Materials Scientists, Drug Developers
Executive Summary: The Divergence of Function
While sharing similar nomenclature, these two heterocycles represent a fundamental divergence in chemical stability and application.
-
2,1,3-Benzothiadiazole (BTD): The "Workhorse of Optoelectronics." It is a stable, planar, electron-deficient aromatic system used extensively as an acceptor unit in organic photovoltaics (OPV), OLEDs, and fluorescent sensors. Its N-S-N connectivity confers high electron affinity and quinoid character.
-
1,3,2-Benzodithiazole (BDT): The "Reactive Scaffold." The neutral, unoxidized parent ring is electronically unstable (anti-aromatic character). Consequently, it is almost exclusively utilized in its oxidized forms (e.g., 1,1,3,3-tetraoxide) as a potent Brønsted acid catalyst or bioactive antifungal agent. It is not a semiconductor building block.
Electronic Structure & Stability Analysis
2,1,3-Benzothiadiazole (The Acceptor)[1][2][3][4][5][6]
-
Connectivity: Benzo-fused 1,2,5-thiadiazole (N-S-N).
-
Electronic State: 10-
aromatic system. The thiadiazole ring creates a strong electron-withdrawing effect due to the electronegativity of the two nitrogen atoms and the ability of the sulfur atom to stabilize the LUMO. -
Frontier Orbitals:
-
HOMO: Deep-lying (~ -6.0 eV), imparting oxidative stability.
-
LUMO: Low-lying (~ -3.0 eV), facilitating electron injection and transport.
-
-
Key Feature: It promotes Intramolecular Charge Transfer (ICT) when coupled with electron-rich donors (e.g., thiophene), narrowing the bandgap for solar cell applications.
1,3,2-Benzodithiazole (The Catalyst Scaffold)
-
Connectivity: Benzo-fused 1,3,2-dithiazole (S-N-S).
-
Electronic State: The neutral parent molecule (8-
electron system) is anti-aromatic and kinetically unstable. It does not exist as a stable shelf-reagent. -
Stable Derivatives:
-
1,3,2-Benzodithiazolium salts (Cation): 6-
aromatic, stable. -
1,3,2-Benzodithiazolyl radicals: 7-
system, used in molecular magnetism. -
1,3,2-Benzodithiazole 1,1,3,3-tetraoxide (OBS): The sulfur atoms are fully oxidized (
), breaking conjugation but creating a highly acidic sulfonimide core ( ).
-
Comparative Data Table
| Feature | 2,1,3-Benzothiadiazole (BTD) | 1,3,2-Benzodithiazole (Tetraoxide form - OBS) |
| Core Atoms | N-S-N (Thiadiazole) | S-N-S (Dithiazole) |
| Primary State | Stable Neutral Solid | Stable Solid (as Tetraoxide) |
| Electronic Role | Electron Acceptor (n-type) | Brønsted Acid / Catalyst |
| Fluorescence | High Quantum Yield (tuned) | Non-fluorescent |
| LUMO Level | Low (~ -3.0 to -3.5 eV) | N/A (Insulator/Catalyst) |
| Solubility | Soluble in DCM, CHCl3, THF | Soluble in Water, EtOH (Polar) |
| Key Application | OPV, OLED, Bio-imaging | Acid Catalysis, Antifungal |
Applications & Mechanisms
Optoelectronics (2,1,3-BTD Focus)
BTD is the standard acceptor for Donor-Acceptor (D-A) Copolymers .
-
Mechanism: The BTD unit pulls electron density from the donor, lowering the bandgap (
). -
Performance: Power Conversion Efficiencies (PCE) > 10% in organic solar cells when paired with benzodithiophene (BDT) donors.
-
Fluorescence: Derivatives like 4-amino-2,1,3-benzothiadiazole exhibit solvatochromism, making them excellent probes for lipid membranes.
Catalysis & Synthesis (1,3,2-BDT Focus)
The 1,1,3,3-tetraoxide derivative (o-Benzenedisulfonimide) acts as a Green Acid Catalyst .
-
Mechanism: The N-H proton is highly acidic due to the electron-withdrawing sulfonyl groups. It catalyzes esterification, acetalization, and Friedel-Crafts reactions.
-
Advantage: It is non-corrosive, recoverable, and water-soluble, unlike traditional Lewis acids (
).
Experimental Protocols
Protocol A: Synthesis of 2,1,3-Benzothiadiazole
A standard cyclization protocol for generating the acceptor core.
Reagents: o-Phenylenediamine (10 mmol), Thionyl Chloride (
-
Dissolution: Dissolve o-phenylenediamine (1.08 g) in anhydrous pyridine (10 mL) in a round-bottom flask at 0°C.
-
Addition: Add thionyl chloride (1.5 mL) dropwise over 30 minutes. The solution will darken.
-
Reflux: Heat the mixture to 80°C for 2 hours to ensure complete ring closure.
-
Quench: Pour the mixture slowly into ice water (100 mL) containing HCl to neutralize pyridine.
-
Isolation: Filter the precipitate. Recrystallize from ethanol/water (1:1).
-
Yield: Expect ~85% of white/pale yellow needles (mp: 44°C).
Protocol B: Synthesis of 1,3,2-Benzodithiazole 1,1,3,3-Tetraoxide
Synthesis of the catalytic scaffold (o-Benzenedisulfonimide).
Reagents: Benzene-1,2-disulfonyl chloride, Ammonia (conc. aq).
-
Ammonolysis: Add benzene-1,2-disulfonyl chloride (5 mmol) to concentrated ammonia (20 mL) at 0°C.
-
Stirring: Stir for 2 hours at room temperature. The disulfonamide intermediate forms.
-
Cyclization: Acidify with conc. HCl and heat to 100°C. The intramolecular elimination of ammonia occurs, closing the ring to form the imide.
-
Purification: On cooling, the product crystallizes. Recrystallize from water.
-
Result: White crystalline solid, highly acidic.
Visualizations
Synthesis & Functional Divergence
The following diagram illustrates the divergent synthesis pathways and resulting functionalities of the two isomers.
Caption: Divergent synthetic pathways from benzene derivatives leading to the semiconductor (2,1,3-BTD) and the catalyst (1,3,2-BDT).
Electronic Bandgap Engineering (2,1,3-BTD)
This diagram details why 2,1,3-BTD is critical for modern electronics (Donor-Acceptor theory).
Caption: The role of 2,1,3-BTD in Donor-Acceptor copolymers to lower bandgap and enable light harvesting.
References
-
Neto, B. A. D., et al. (2013). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. European Journal of Organic Chemistry. Link
-
Barbero, M., et al. (2011). o-Benzenedisulfonimide (1,3,2-Benzodithiazole-1,1,3,3-tetraoxide) as a Reusable Acid Catalyst. Current Organic Chemistry. Link
-
Hinsberg, O. (1889). Ueber Piazthiole (2,1,3-Benzothiadiazole).[1] Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of BTD).
-
Barclay, T. M., et al. (1998). 1,3,2-Benzodithiazolyl radicals: Synthesis, properties, and magnetism. Canadian Journal of Chemistry. Link
Sources
Publish Comparison Guide: UV-Vis Spectra of 2-Phenyl-2H-1,3,2-benzodithiazole
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-phenyl-2H-1,3,2-benzodithiazole , a specialized sulfur-nitrogen heterocycle. It contrasts this compound with its more common structural isomers and analogues, such as 2-phenylbenzothiazole and 2,1,3-benzothiadiazole , to aid researchers in material selection for organic electronics and medicinal chemistry.
Executive Summary & Compound Identity
2-phenyl-2H-1,3,2-benzodithiazole (CAS: 222291-84-1) is a fused heterocyclic compound featuring a benzene ring annulated to a 1,3,2-dithiazole ring (S-N-S connectivity), with a phenyl substituent on the nitrogen atom.
Unlike its ubiquitous isomer 2-phenylbenzothiazole (used in fluorescence) or the electron-deficient 2,1,3-benzothiadiazole (used in organic photovoltaics), the 1,3,2-benzodithiazole core is often associated with redox-active materials , stable radicals , and molecular conductors .
Structural Distinction
-
Target: 2-phenyl-2H-1,3,2-benzodithiazole (S–N(Ph)–S core).
-
Alternative A: 2-Phenylbenzothiazole (S–C–N core).[1]
-
Alternative B: 2,1,3-Benzothiadiazole (N–S–N core).
UV-Vis Spectral Profile & Theoretical Projection
Due to the specialized nature of 2-phenyl-2H-1,3,2-benzodithiazole, direct experimental spectra are less commonly reported in standard databases compared to its isomers. However, based on the chromophore physics of the 1,3,2-dithiazole system and substituent effects, the spectral profile is characterized as follows:
Projected Absorption Characteristics
-
Primary Band (
): Expected in the 220–240 nm range, attributed to the benzodithiazole core transitions. -
Secondary Band (Conjugation): A bathochromic shift to 280–320 nm is induced by the conjugation of the N-phenyl group with the heterocyclic ring.
-
Visible Region: Unlike the radical form (1,3,2-benzodithiazolyl), which absorbs in the visible/NIR, the neutral closed-shell 2-phenyl derivative is typically pale yellow to colorless , indicating a lack of strong absorption beyond 400 nm unless oxidized.
Comparative Spectral Data
| Feature | 2-Phenyl-2H-1,3,2-benzodithiazole | 2-Phenylbenzothiazole | 2,1,3-Benzothiadiazole |
| Core Structure | S–N–S (Dithiazole) | S–C=N (Thiazole) | N=S=N (Thiadiazole) |
| ~225 nm, ~290 nm (Est.) | 295 nm | 306 nm | |
| Molar Absorptivity ( | Moderate ( | High ( | High ( |
| Fluorescence | Weak / Non-emissive | Strong (Blue, | Weak (unless substituted) |
| Electronic Nature | Redox Active / Donor | Electron Neutral / Fluorophore | Strong Electron Acceptor |
| Primary Application | Radical Precursor / Conductor | Scintillator / UV Dye | OLEDs / Solar Cells |
Critical Insight: Do not confuse the 1,3,2 -isomer with the 2,1,3 -isomer. The 2,1,3-benzothiadiazole is a strong electron acceptor with a distinct quinoid character, whereas the 1,3,2-system is often explored for its magnetic and conductive properties in the solid state.
Experimental Protocol: Spectral Characterization
To accurately determine the UV-Vis profile and rule out oxidation (formation of the radical cation), the following self-validating protocol is recommended.
Workflow Diagram
Caption: Standardized workflow for UV-Vis characterization of benzodithiazoles, highlighting the critical check for oxidation artifacts.
Detailed Methodology
-
Solvent Choice: Dissolve 1 mg of 2-phenyl-2H-1,3,2-benzodithiazole in Spectroscopic Grade Dichloromethane (DCM) .
-
Reasoning: DCM ensures solubility of the aromatic core while minimizing hydrogen bonding interactions that might broaden the bands. Acetonitrile (MeCN) is a secondary choice but verify solubility first.
-
-
Concentration: Prepare a stock solution of
M. Dilute to M for the final scan. -
Baseline: Use a matched quartz cuvette (1 cm path length) with pure solvent.
-
Scan Parameters:
-
Range: 200 nm – 800 nm.
-
Scan Rate: Medium (approx. 200 nm/min).
-
-
Quality Control (The "Radical Check"):
-
If the solution turns deep red, purple, or blue , the compound has likely oxidized to the 1,3,2-benzodithiazolyl radical or cation. The neutral "2H" species should be colorless or pale yellow.
-
Action: If visible absorption is observed, degas the solvent with Argon and repeat.
-
Mechanistic Analysis & Applications
Why Choose 2-Phenyl-2H-1,3,2-benzodithiazole?
Researchers typically select this compound for spin-crossover materials or molecular conductivity studies rather than simple UV absorption.
-
Redox Switching: The S-N-S ring can easily lose an electron to form a stable 7
-electron radical cation. This property is exploited in designing molecular batteries and switches. -
Comparison to 2-Phenylbenzothiazole: If your goal is high fluorescence or UV stability (e.g., for sunscreen or plastic additives), 2-phenylbenzothiazole is the superior choice due to its rigid, highly emissive S-C=N framework.
-
Comparison to 2,1,3-Benzothiadiazole: If your goal is to lower the bandgap of a polymer for solar cells, 2,1,3-benzothiadiazole is the industry standard acceptor unit. The 1,3,2-isomer does not provide the same quinoid-driven bandgap reduction.
Structural Topology
Caption: Structural relationship between the three primary benzothiazole/thiadiazole isomers.
References
-
Chemical Identity & Availability
- 2-Phenyl-2H-1,3,2-benzodithiazole (CAS 222291-84-1). Available from specialized building block libraries (e.g., AA Blocks, BLD Pharm).
-
(Note: Standard reference for the 2-phenylbenzothiazole isomer for comparison).
-
Spectral Data of Analogues
-
UV-Vis of 2-Phenylbenzothiazole: NIST Chemistry WebBook, SRD 69.[1] Absorption
nm. -
UV-Vis of 2,1,3-Benzothiadiazole: Netto, B. A. D., et al. "2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions..."[2] European Journal of Organic Chemistry, 2013.[2] [Source: Eur. J. Org.[2] Chem.]([Link])
-
- 1,3,2-Benzodithiazole Chemistry: Oakley, R. T. "Cyclic Nitrogen-Sulfur Radicals." Progress in Inorganic Chemistry, Vol 36. Discusses the redox manifold of the 1,3,2-dithiazole ring system.
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-phenyl-2H-1,3,2-benzodithiazole
Core Directive: The "Potent Unknown" Protocol
As researchers, we often handle niche heterocycles where specific toxicological data is sparse. 2-phenyl-2H-1,3,2-benzodithiazole is a sulfur-nitrogen heterocycle. While often used in materials science (spintronics, organic conductors) and radical chemistry, it lacks the extensive safety profiling of common reagents.
The Scientific Stance: We do not rely on the absence of data as evidence of safety. We treat this compound as a Sensitizing Irritant and a Potential Aquatic Toxin based on structural analogs (benzothiadiazoles and phenyl-substituted sulfur heterocycles).
Immediate Hazard Profile (Analog-Derived):
-
Inhalation: High risk of respiratory sensitization/irritation.
-
Skin/Eyes: Likely severe eye irritant; potential for transdermal absorption.
-
Reactivity: Sensitive to strong oxidizers; potential stability issues in air depending on radical character.
PPE Matrix: The Barrier Defense System
Do not simply "wear gear." Deploy a barrier system calculated against chemical permeation and physical state (likely fine powder).
A. Hand Protection (The Double-Barrier Method)
Sulfur-containing heterocycles can permeate standard nitrile rubber over time.
-
Primary Layer (Inner): Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield/Ansell Barrier). Reason: Broad chemical resistance.
-
Secondary Layer (Outer): Nitrile (minimum 5 mil). Reason: Dexterity and physical abrasion resistance.
-
Protocol: Inspect outer gloves every 15 minutes. If chemical contact occurs, strip outer glove immediately, wash the inner glove, and re-don a fresh outer glove.
B. Respiratory & Eye Protection
-
Engineering Control (Primary): All handling must occur within a certified Fume Hood or Glovebox.
-
PPE (Secondary):
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.
-
Respiratory: If handling outside a hood (emergency only), use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG/P100) cartridges. Sulfur compounds often require acid gas (AG) protection due to potential hydrolysis byproducts.
-
C. Body Protection
-
Standard: Flame-resistant lab coat (buttoned to throat).
-
Enhanced: Disposable Tyvek® sleeve covers. Reason: Bridging the gap between glove cuff and lab coat is critical for powders.
Operational Protocols
Experiment 1: Safe Weighing & Transfer
Context: Prevents static-driven dispersion of the powder.
-
Preparation: Place an ionizing fan or antistatic gun inside the fume hood.
-
Setup: Line the balance area with a black surface (paper/mat) to visualize spilled white/yellow powder.
-
Transfer: Use a glass or antistatic plastic spatula. Do not use metal if the compound is being used for radical chemistry (potential redox interference).
-
Containment: Weigh directly into a tared vial with a septum cap. Seal immediately.
Experiment 2: Reaction Setup (Inert Atmosphere)
Context: Many 1,3,2-benzodithiazole derivatives are redox-active or air-sensitive.
-
Purge: Flame-dry glassware and cycle Argon/Vacuum 3 times.
-
Solvent: Use degassed, anhydrous solvents (e.g., DCM, Toluene).
-
Addition: Add 2-phenyl-2H-1,3,2-benzodithiazole as a solid under a positive pressure of Argon, or dissolve in a "glovebox vial" and add via cannula.
Visualization: Safety Logic & Workflows
Figure 1: The Safe Handling Loop
A self-validating workflow to ensure no step is missed.
Caption: The "Safe Handling Loop" mandates an integrity check of PPE before any chemical manipulation begins.
Figure 2: Waste Disposal Decision Tree
Sulfur compounds require specific segregation to prevent foul odors and environmental release.
Caption: Correct segregation prevents the formation of volatile sulfur species in bulk waste containers.
Emergency Response & Decontamination
Spill Management (Powder)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full-face respirator if dust is airborne.
-
Cover: Gently cover the spill with a chemically compatible absorbent pad to suppress dust.
-
Clean: Wet the pad slightly (damp, not soaking) to capture powder. Scoop into a wide-mouth hazardous waste jar.
-
Decontaminate: Wash surface with a 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism:[1] Bleach oxidizes the sulfur heterocycle, breaking the ring structure and reducing odor/toxicity [1].
-
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[1][2][3] Note: Seconds count. Do not wait for pain to subside.
-
Skin Contact: Wash with soap and water.[1][3][4][5] Do not use alcohol , as it may increase transdermal absorption of organic heterocycles.
Summary Data Table
| Parameter | Specification | Causality/Notes |
| Glove Material | Laminate (Inner) + Nitrile (Outer) | Prevents permeation of organic sulfur compounds. |
| Eye Protection | Chemical Goggles | Prevents powder drift around lenses. |
| Ventilation | Fume Hood (>100 fpm face velocity) | Captures volatile sulfur byproducts. |
| Incompatibility | Strong Oxidizers, Strong Acids | Risk of ring cleavage or exothermic reaction. |
| Waste Stream | Hazardous Organic (Sulfur Tagged) | Prevents aquatic toxicity release. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). Benzothiadiazole Compound Summary. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2,1,3-Benzothiadiazole (Analog Reference).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
